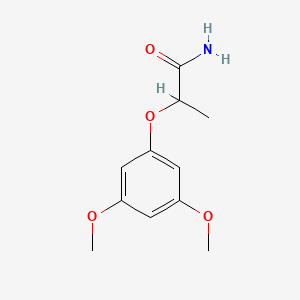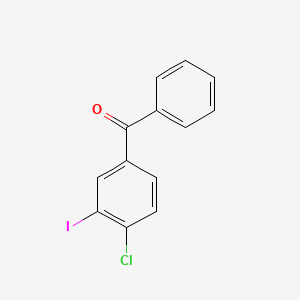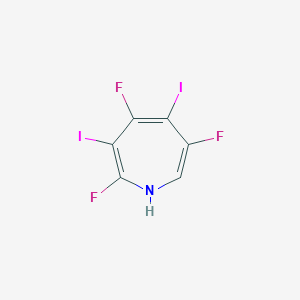
3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile is a chemical compound with the molecular formula C12H6BrN5 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound, and features a bromoanilino group attached to the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile typically involves the reaction of 3-bromoaniline with pyrazine-2,5-dicarbonitrile under specific conditions. One common method includes:
Starting Materials: 3-bromoaniline and pyrazine-2,5-dicarbonitrile.
Reaction Conditions: The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature, usually around 100-120°C, for several hours to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological studies to understand the interaction of pyrazine derivatives with biological targets.
作用機序
The mechanism of action of 3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
類似化合物との比較
Similar Compounds
- 3-(3-Chlorophenylamino)pyrazine-2,5-dicarbonitrile
- 3-(3-Trifluoromethylphenyl)amino pyrazine-2,5-dicarbonitrile
- 3-(2,4-Dibromo-6-nitrophenyl)amino pyrazine-2,5-dicarbonitrile
Uniqueness
3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile is unique due to the presence of the bromoanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired characteristics.
特性
CAS番号 |
918410-49-8 |
|---|---|
分子式 |
C12H6BrN5 |
分子量 |
300.11 g/mol |
IUPAC名 |
3-(3-bromoanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H6BrN5/c13-8-2-1-3-9(4-8)17-12-11(6-15)16-7-10(5-14)18-12/h1-4,7H,(H,17,18) |
InChIキー |
VGZISRACJOBWKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)NC2=NC(=CN=C2C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)

![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)



![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)

![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)

